molecular formula C8H8ClNO B052829 2-Amino-1-(4-chlorophenyl)ethanone CAS No. 7644-03-3

2-Amino-1-(4-chlorophenyl)ethanone

Cat. No.: B052829
CAS No.: 7644-03-3
M. Wt: 169.61 g/mol
InChI Key: KIFWACLIANOVDG-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : 2-Amino-1-(4-chlorophenyl)ethanone is utilized in the synthesis of various heterocyclic compounds like isoflavones, isoxazoles, pyrazoles, and aminopyrimidines, which have potential applications in medicinal chemistry (Moskvina, Shilin, & Khilya, 2015).

  • Analysis of Psychoactive Substances : This compound has been identified in the analysis of new psychoactive substances (NPS) like bk-2C-B, which is important for understanding the potential health risks associated with these substances (Texter et al., 2018).

  • Formation of Dihydroindoloquinazoline Derivatives : In chemical reactions, this compound is used to form dihydroindoloquinazoline derivatives, which are of interest in the development of pharmaceuticals (Harano et al., 2007).

  • Antimicrobial Applications : The compound plays a role in the synthesis of heterocyclic compounds that exhibit antimicrobial properties, which is significant for drug development and combating microbial resistance (Wanjari, 2020).

  • Potential in Anti-Inflammatory Drugs : It is used in the synthesis of compounds that have shown potential as anti-inflammatory agents in preclinical models, contributing to the search for new therapeutic agents (Karande & Rathi, 2017).

  • Cytotoxicity and Anticancer Studies : Certain derivatives of this compound have been studied for their potential cytotoxicity and anticancer effects, which is crucial in the development of new oncology treatments (Hessien, Kadah, & Marzouk, 2009).

  • Pharmaceutical Analysis : The compound is also used in analytical methods for the identification and quantification of pharmaceutical compounds, aiding in quality control and drug development (Lin et al., 1998).

  • Anti-HIV Research : Derivatives of this compound have been explored for their potential to inhibit HIV-1 reverse transcriptase, which is important for the treatment of HIV/AIDS (Chander et al., 2017).

  • Corrosion Inhibition Studies : This compound is studied for its potential as a corrosion inhibitor, which is vital in materials science and industrial applications (Kaya et al., 2016).

  • Synthesis of Chiral Intermediates : It is used in the biotransformation processes for the synthesis of chiral intermediates, essential in the production of certain pharmaceuticals (Miao et al., 2019).

Safety and Hazards

The compound is labeled as an irritant, indicating that it may cause skin irritation or serious eye irritation . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and harm.

Properties

IUPAC Name

2-amino-1-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFWACLIANOVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.